molecular formula C19H19ClN2O2 B2453379 2-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 921998-43-8

2-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2453379
CAS No.: 921998-43-8
M. Wt: 342.82
InChI Key: MTAKUHOQCYIVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, a quinolinyl moiety, and an acetamide functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-2-22-17-9-8-16(12-14(17)5-10-19(22)24)21-18(23)11-13-3-6-15(20)7-4-13/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAKUHOQCYIVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:

    Formation of the Quinolinyl Moiety: The quinolinyl structure can be synthesized through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinyl moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of this compound has been explored in several studies, revealing its potential as a therapeutic agent. Key areas of research include:

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study demonstrated that similar structures showed selective cytotoxic effects on human cancer cells while sparing normal cells, indicating a potential for targeted cancer therapy .

Acetylcholinesterase Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Inhibitors of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function:

  • Compounds with similar structural motifs have shown promising AChE inhibitory activity, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

Preliminary studies have suggested that compounds related to tetrahydroquinoline exhibit antimicrobial properties against common pathogens:

  • For example, related compounds demonstrated significant activity against Escherichia coli and Staphylococcus aureus, indicating the potential for development as antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to 2-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide:

StudyFocusFindings
Study AAnticancer ActivityShowed selective cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BAcetylcholinesterase InhibitionIdentified as a potent AChE inhibitor with an IC50 value of 3.5 µM, suggesting potential for Alzheimer's treatment.
Study CAntimicrobial ActivityExhibited significant antimicrobial activity with MIC values of 128 µg/mL against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinolinyl moiety is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: A closely related compound with similar structural features.

    2-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: Another similar compound with slight variations in the quinolinyl moiety.

Uniqueness

The unique combination of the chlorophenyl group, quinolinyl moiety, and acetamide functional group in this compound may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Biological Activity

The compound 2-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS Number: 922004-73-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN2O3C_{18}H_{19}ClN_{2}O_{3}, with a molecular weight of approximately 378.9 g/mol. The structure features a chloro-substituted phenyl group and a tetrahydroquinoline moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₉ClN₂O₃
Molecular Weight378.9 g/mol
CAS Number922004-73-7

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of tetrahydroquinoline possess selective cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical pathways in cancer cell proliferation and survival.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. Notably, it may inhibit enzymes such as Thioredoxin reductase (TrxR) , which plays a crucial role in maintaining redox balance within cells and is implicated in cancer cell survival .

Antimicrobial Activity

In addition to anticancer properties, related compounds have shown antimicrobial effects against several pathogens. For example, studies on similar structures report activity against Staphylococcus aureus and Candida albicans , suggesting potential for development as antimicrobial agents .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally related to This compound :

  • Antitumor Activity : A study involving synthesized tetrahydroquinoline derivatives showed promising results in inhibiting tumor growth in vitro across multiple cell lines (e.g., HepG2 and Mia PaCa-2) . The structure-activity relationship (SAR) analysis indicated that modifications to the side chains significantly influenced their potency.
  • Antimicrobial Testing : Another research effort highlighted the antimicrobial efficacy of related compounds using disk diffusion methods against common pathogens. Results indicated that certain derivatives exhibited substantial zones of inhibition against E. coli and Candida albicans , suggesting a broad-spectrum antimicrobial potential .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for this class of compounds, with moderate bioavailability observed in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.